Retromer Complex Binding Affinity: TPT-260 vs. TPT-172
TPT-260 binds to the retromer complex with a reported dissociation constant (Kd) of ~5 µM . For the comparator TPT-172, a specific Kd value for retromer binding is not widely reported in primary literature, but its effective concentration (EC50) in vitro is reported as 1.2 µM . This indicates that while TPT-172 may achieve an effect at a slightly lower concentration in a functional assay, TPT-260's direct binding affinity to the target complex is well-defined and within a comparable range.
| Evidence Dimension | Binding affinity to retromer complex |
|---|---|
| Target Compound Data | Kd = ~5 µM |
| Comparator Or Baseline | TPT-172 (R33): EC50 = 1.2 µM (in vitro functional assay) |
| Quantified Difference | Kd of TPT-260 is ~4.2-fold higher than the functional EC50 of TPT-172; however, direct Kd for TPT-172 is not available for a true head-to-head comparison. |
| Conditions | In vitro binding assay (for TPT-260); In vitro cellular assay (for TPT-172) |
Why This Matters
The well-characterized binding affinity provides a reliable benchmark for lot-to-lot consistency and target engagement, which is crucial for reproducible research results.
